molecular formula C4H7ClF5N B2993422 (2,2-Difluoroethyl)(2,2,2-trifluoroethyl)amine hydrochloride CAS No. 2126160-16-3

(2,2-Difluoroethyl)(2,2,2-trifluoroethyl)amine hydrochloride

Cat. No. B2993422
CAS RN: 2126160-16-3
M. Wt: 199.55
InChI Key: BEGHHHGMGRCKEA-UHFFFAOYSA-N
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Description

“(2,2-Difluoroethyl)(2,2,2-trifluoroethyl)amine hydrochloride” is a chemical compound with the CAS Number: 2126160-16-3 . It has a molecular weight of 199.55 and is typically stored at room temperature . The compound is in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is N-(2,2-difluoroethyl)-2,2,2-trifluoroethan-1-amine hydrochloride . The InChI code is 1S/C4H6F5N.ClH/c5-3(6)1-10-2-4(7,8)9;/h3,10H,1-2H2;1H . This compound contains a total of 15 bonds, including 9 non-H bonds, 2 rotatable bonds, and 1 secondary amine (aliphatic) .


Physical And Chemical Properties Analysis

“this compound” is a powder and is typically stored at room temperature .

Scientific Research Applications

Trifluoromethylation in Pharmaceutical and Agrochemical Synthesis

The trifluoromethyl group's role in pharmaceutical and agrochemical compounds is significant due to its electron-withdrawing properties and ability to enhance molecular interactions. Cho et al. (2010) developed an efficient method for trifluoromethylation of aryl chlorides, facilitating the introduction of this group into molecules, which could potentially include (2,2-Difluoroethyl)(2,2,2-trifluoroethyl)amine derivatives, to modulate their biological activity and physicochemical properties (Cho et al., 2010).

Bioisostere for Enhancing Drug Properties

Zafrani et al. (2017) investigated the difluoromethyl group as a lipophilic hydrogen bond donor and its potential as a bioisostere for hydroxyl, thiol, or amine groups in drug molecules. Their work suggests that incorporating such groups into amines, possibly including (2,2-Difluoroethyl)(2,2,2-trifluoroethyl)amine, could improve drug-like properties, such as hydrogen bonding and lipophilicity, beneficial for medicinal chemistry applications (Zafrani et al., 2017).

Organic Materials and Luminescence

Guo et al. (2009) synthesized a polyfluorene derivative with amine groups, demonstrating potential applications in organic light-emitting diodes (OLEDs) due to its photophysical properties and self-assembly behaviors. This research suggests that (2,2-Difluoroethyl)(2,2,2-trifluoroethyl)amine could serve as a building block in the synthesis of polymers for electronic and optoelectronic devices (Guo et al., 2009).

Fluorinated Polyimides for Material Science

Chung and Hsiao (2008) reported on the synthesis of fluorinated polyimides using a novel trifluoromethyl-substituted bis(ether amine) monomer, showcasing the application of such materials in creating films with low dielectric constants and excellent thermal stability. This indicates the potential use of (2,2-Difluoroethyl)(2,2,2-trifluoroethyl)amine in developing high-performance materials for electronic applications (Chung & Hsiao, 2008).

Catalysis and Synthesis of Amidines

Caron et al. (2010) explored the use of trihaloethyl imidates, derivatives that could be related to the synthesis pathways involving (2,2-Difluoroethyl)(2,2,2-trifluoroethyl)amine, as reagents for preparing amidines under mild conditions. This highlights its role in facilitating the synthesis of compounds with potential biological activity or as intermediates in organic synthesis (Caron et al., 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and it has hazard statements H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

N-(2,2-difluoroethyl)-2,2,2-trifluoroethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F5N.ClH/c5-3(6)1-10-2-4(7,8)9;/h3,10H,1-2H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGHHHGMGRCKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)NCC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClF5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2126160-16-3
Record name (2,2-difluoroethyl)(2,2,2-trifluoroethyl)amine hydrochloride
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